molecular formula C9H19ClN2O2 B1438058 (R)-3-(Boc-amino)pyrrolidine hydrochloride CAS No. 1416450-63-9

(R)-3-(Boc-amino)pyrrolidine hydrochloride

Cat. No. B1438058
M. Wt: 222.71 g/mol
InChI Key: UYIZWZJKNFDMPB-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(Boc-amino)pyrrolidine hydrochloride” is a chemical compound used in research . It has a molecular formula of C9H19ClN2O2 .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including chiral resolution, acid-amide condensation reaction, Hofmann degradation reaction, protection with di-tert-butyl dicarbonate, and a hydrogenation and Cbz-removal reaction . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .


Chemical Reactions Analysis

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

“®-3-(Boc-amino)pyrrolidine hydrochloride” has a molecular weight of 222.71 g/mol. More detailed physical and chemical properties were not found in the sources I retrieved .

Scientific Research Applications

Synthesis of Amino Acids and Alkaloids

  • The cyclization of N-Boc-α-alkylserines and the ring opening with heterocyclic amines, including pyrrolidine, are techniques used for producing N-Boc-α-alkyl-β-(sec-amino)alanines, important non-protein amino acids (Olma et al., 2011).
  • The generation of scalemic 2-pyrrolidinylcuprates through asymmetric deprotonation of N-Boc-pyrrolidine is a crucial step in synthesizing enantioenriched alkaloids like (+)-heliotridane and (+)-isoretronecanol (Dieter et al., 2005).

Antibiotic Synthesis

  • Lithiated alkoxyallenes are used to produce enantiomerically pure pyrrolidin-3-ones, leading to the synthesis of antibiotic anisomycin. This process involves converting compounds like the N-Boc-protected imine precursor into pyrrolidine derivatives (Kaden et al., 2005).

Synthesis of Chiral Pyrrolidine Derivatives

  • Chiral pyrrolidine derivatives with a β-amino acid moiety are synthesized through the coupling of N-Boc-protected β-amino acid derivatives with bulky amines, playing a pivotal role in the formation of various chiral compounds (Vega‐Peñaloza et al., 2013).

Synthesis of Peptidomimetics

  • The compound 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) is used as a building block in the synthesis of peptidomimetics. ATPC is incorporated as an N-terminal moiety in peptide synthesis using Boc or Fmoc methodology (Bissyris et al., 2005).

Enantioselective Catalysis

  • The compound is also involved in enantioselective catalysis processes, like the asymmetric intramolecular dehydrative N-allylation, which is crucial for the synthesis of various N-heterocycles with α-alkenyl substitution (Seki et al., 2012).

Safety And Hazards

The safety data sheet for “®-3-(Boc-amino)pyrrolidine” indicates that it may cause skin burns, eye damage, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZWZJKNFDMPB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Boc-amino)pyrrolidine hydrochloride

CAS RN

1416450-63-9
Record name Carbamic acid, N-(3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416450-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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